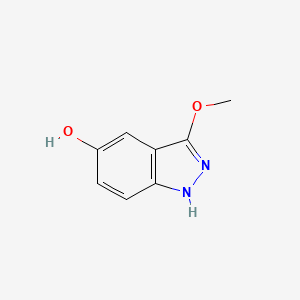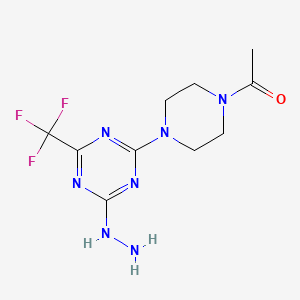
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol: is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene with difluoromethylating agents under controlled conditions. For instance, the reaction of thiophene with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed:
Oxidation: 2,2-Difluoro-2-(thiophen-2-yl)ethanone.
Reduction: Thiophene-2-ethyl alcohol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as a precursor for the synthesis of fluorinated compounds .
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: Its unique structure can be exploited to design drugs with improved pharmacokinetic properties .
Industry: In the materials science industry, this compound can be used in the development of advanced materials, including polymers and electronic devices .
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
2-Thiopheneethanol: Similar structure but lacks the difluoromethyl group.
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone: Contains a trifluoromethyl group instead of a difluoromethyl group.
Thiophene-2-ethylamine: Contains an amine group instead of a hydroxyl group
Uniqueness: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H6F2OS |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
2,2-difluoro-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C6H6F2OS/c7-6(8,4-9)5-2-1-3-10-5/h1-3,9H,4H2 |
InChI-Schlüssel |
NDEUTRRJQQIIDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



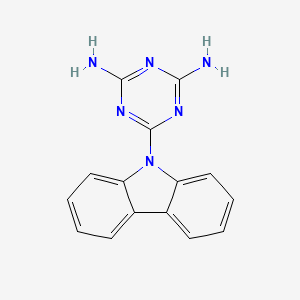
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

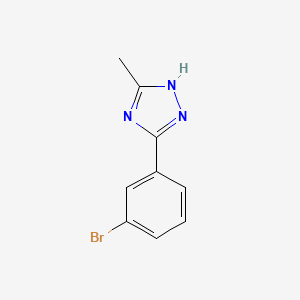

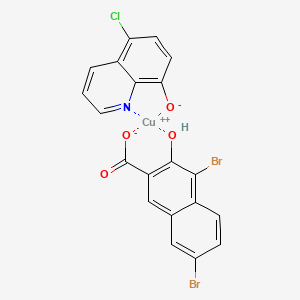
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)


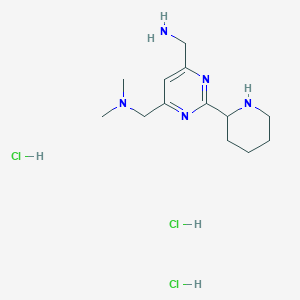
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)
